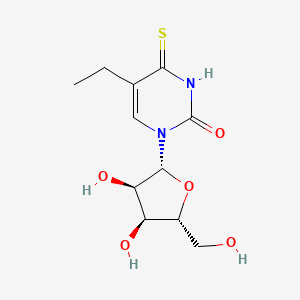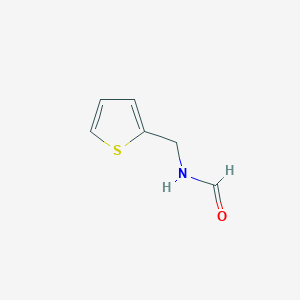
Neodymium(III) phosphate hydrate (REO)
Übersicht
Beschreibung
Neodymium(III) phosphate hydrate is an inorganic compound with the chemical formula NdPO₄·xH₂O. It is a moderately water-soluble crystalline neodymium source that decomposes to neodymium(III) oxide upon heating . Neodymium is a rare earth element, and its compounds are known for their unique optical, electronic, and magnetic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodymium(III) phosphate hydrate can be synthesized by reacting neodymium(III) chloride with phosphoric acid. The reaction proceeds as follows: [ \text{NdCl}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{NdPO}_4 + 3 \text{HCl} ] This reaction typically occurs under controlled conditions to ensure the formation of the desired hydrate form .
Industrial Production Methods: Industrial production of neodymium(III) phosphate hydrate involves similar synthetic routes but on a larger scale. The process may include additional purification steps to achieve high purity levels required for specific applications. Techniques such as solvent extraction, selective precipitation, and ion exchange are commonly employed in the industrial production of rare earth compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium(III) phosphate hydrate undergoes various chemical reactions, including:
Oxidation: Neodymium(III) phosphate can be oxidized to form neodymium(IV) compounds under specific conditions.
Reduction: Reduction reactions can convert neodymium(III) phosphate to lower oxidation states, although these reactions are less common.
Substitution: Neodymium(III) phosphate can participate in substitution reactions where the phosphate group is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can facilitate oxidation reactions.
Reducing Agents: Reducing agents like hydrogen gas or sodium borohydride can be used for reduction reactions.
Substitution Reagents: Various acids and bases can be employed to induce substitution reactions.
Major Products:
Oxidation Products: Neodymium(IV) oxide and other higher oxidation state compounds.
Reduction Products: Lower oxidation state neodymium compounds.
Substitution Products: Compounds where the phosphate group is replaced by other anions such as sulfate or nitrate
Wissenschaftliche Forschungsanwendungen
Neodymium(III) phosphate hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other neodymium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including targeted drug delivery systems.
Industry: Utilized in the production of high-performance magnets, lasers, and other electronic devices. .
Wirkmechanismus
The mechanism of action of neodymium(III) phosphate hydrate involves its interaction with various molecular targets and pathways. In catalytic applications, it acts by providing active sites for chemical reactions, facilitating the conversion of reactants to products. In biological and medical applications, it interacts with cellular components, enhancing imaging contrast or delivering therapeutic agents to specific targets .
Vergleich Mit ähnlichen Verbindungen
- Lanthanum(III) phosphate hydrate
- Cerium(III) phosphate hydrate
- Praseodymium(III) phosphate hydrate
Comparison: Neodymium(III) phosphate hydrate is unique due to its specific optical and magnetic properties, which are distinct from other rare earth phosphates. For example, neodymium compounds are known for their strong absorption bands in the visible spectrum, making them useful in laser applications. In contrast, lanthanum and cerium phosphates may have different electronic configurations, leading to variations in their chemical behavior and applications .
Eigenschaften
IUPAC Name |
neodymium;phosphoric acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCGJGNZLQAMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OP(=O)(O)O.[Nd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5NdO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14913-17-8 | |
| Record name | Phosphoric acid, neodymium(3+) salt (1:1), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14913-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate](/img/structure/B3241876.png)
![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B3241878.png)

![(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B3241890.png)
![8-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3241891.png)




![(1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine](/img/structure/B3241921.png)
